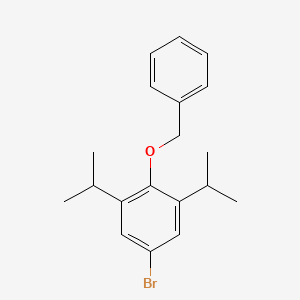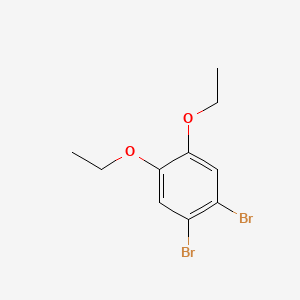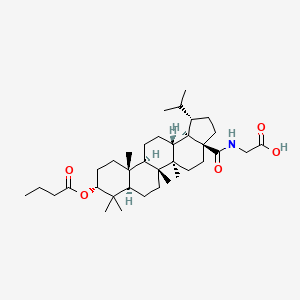
2,4-Diamino-6-morpholinopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-6-morpholinopyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-morpholinopyrimidine typically involves the nucleophilic substitution of a pyrimidine core. One common method starts with 2,4-diamino-6-chloropyrimidine, which is reacted with morpholine under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at around 70°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .
化学反応の分析
Types of Reactions: 2,4-Diamino-6-morpholinopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the chlorine atom in 2,4-diamino-6-chloropyrimidine is replaced by a morpholine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically used for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Morpholine, ethanol, and a base such as sodium hydroxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed: The primary product of the nucleophilic substitution reaction is this compound itself. Further reactions can lead to various derivatives, depending on the reagents and conditions used .
科学的研究の応用
2,4-Diamino-6-morpholinopyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Diamino-6-morpholinopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . This inhibition disrupts DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .
類似化合物との比較
2,4-Diamino-6-morpholinopyrimidine can be compared with other similar compounds, such as:
2,4-Diaminopyrimidine: This compound lacks the morpholine group and has different chemical properties and applications.
2,4-Diamino-6-chloropyrimidine: This is a precursor in the synthesis of this compound and has its own set of applications.
Trimethoprim: A well-known antibacterial agent that also inhibits dihydrofolate reductase but has a different structure and spectrum of activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
24867-27-4 |
|---|---|
分子式 |
C8H13N5O |
分子量 |
195.22 g/mol |
IUPAC名 |
6-morpholin-4-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12) |
InChIキー |
DFSFIKNJVGWSMU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=NC(=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088295.png)
![7-Bromo-1-(4-methylphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088299.png)

![6-methoxy-N-[2-(pyridin-4-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B14088306.png)
![1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14088323.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088342.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088346.png)
![1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione](/img/structure/B14088351.png)

![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)


![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
